4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-bromo-2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H5BrClN3S and its molecular weight is 290.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.90761 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Spectroscopic Properties
The molecular structure of a closely related compound, 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using X-ray diffraction and compared with calculated geometries using HF and DFT methods. This study also performed vibrational frequency analysis and calculated the molecular electrostatic potential isosurfaces to understand the role of halogen bonds in stabilizing the crystal structure (Mirosław, Plech, & Wujec, 2015).
Synthesis and Biological Activity
A series of fused and non-fused 1,2,4-triazoles, utilizing a derivative similar to the target compound, were prepared and screened for their anti-inflammatory and molluscicidal activities. This research highlighted the potential biological applications of triazole derivatives, with some compounds showing significant activity (Shehry, Abu-Hashem, & El-Telbani, 2010).
Antimicrobial Activity
Fused ring system derivatives involving 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol were synthesized and evaluated for their antimicrobial activity. The study found that some compounds exhibited significant inhibition of bacterial and fungal growth, suggesting the potential of triazole derivatives in antimicrobial applications (Purohit et al., 2011).
Corrosion Inhibition
The efficacy of triazole derivatives as corrosion inhibitors for mild steel in acidic media was investigated, highlighting the significant potential of these compounds in industrial applications. The study found that certain derivatives provided high inhibition efficiencies, suggesting their use as effective corrosion inhibitors (Lagrenée et al., 2002).
Molecular-Level Inhibition Mechanism
Quantum chemical calculations were performed to analyze the inhibition mechanisms of triazole derivatives against the corrosion of iron. This study correlated the molecular structures with inhibition efficiencies, providing insights into the design of more effective corrosion inhibitors (Gece & Bilgiç, 2012).
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCUNRNWRYUBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=NNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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